molecular formula C18H15F2N5OS B3505577 N-(3,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3505577
M. Wt: 387.4 g/mol
InChI Key: RIBXXEUHEHBSNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of 1,2,4-triazole derivatives functionalized with sulfanylacetamide and aromatic substituents. Its structure features:

  • A 1,2,4-triazole core substituted at the 4th position with a prop-2-en-1-yl (allyl) group and at the 5th position with a pyridin-3-yl moiety.
  • A sulfanylacetamide side chain linked to an N-(3,4-difluorophenyl) group.

These structural elements are critical for its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N5OS/c1-2-8-25-17(12-4-3-7-21-10-12)23-24-18(25)27-11-16(26)22-13-5-6-14(19)15(20)9-13/h2-7,9-10H,1,8,11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBXXEUHEHBSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include 3,4-difluoroaniline, pyridine derivatives, and triazole precursors. Common synthetic routes may involve:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: This step may involve nucleophilic substitution reactions where a thiol group is introduced.

    Final Coupling: The final step often involves coupling the triazole derivative with the 3,4-difluorophenyl group under specific conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the sulfanyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary, but common reagents include halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets may include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Substituent Variations
Compound ID Triazole Substituents (Position 4/5) Acetamide Substituent Key References
Target Compound Prop-2-en-1-yl / Pyridin-3-yl N-(3,4-difluorophenyl)
N-(3,4-difluorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Methylphenyl / Pyridin-4-yl N-(3,4-difluorophenyl)
N-(2-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Prop-2-en-1-yl / Pyridin-2-yl N-(2-fluorophenyl)
N-(4-Ethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide Ethyl / Pyrazin-2-yl N-(4-ethoxyphenyl)

Substituent Impact Analysis:

  • Triazole Position 5:
    • Pyridin-3-yl vs. Pyridin-2-yl/4-yl: The nitrogen position in pyridine influences hydrogen bonding and π-π stacking. Pyridin-3-yl may offer unique electronic interactions in biological targets .
  • Acetamide Substituent: N-(3,4-difluorophenyl): The difluoro motif increases lipophilicity and metabolic stability compared to mono-fluoro or non-halogenated aryl groups .

Biological Activity

N-(3,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound's unique structure includes a triazole moiety, which is known for its diverse pharmacological effects, including antifungal and anticancer properties.

PropertyValue
Molecular FormulaC18H15F2N5OS
Molecular Weight387.4 g/mol
IUPAC NameThis compound
Purity≥ 95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antifungal Activity : The triazole ring in the compound is known to inhibit the enzyme lanosterol demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. This mechanism is similar to that of established antifungal agents like fluconazole and posaconazole. In silico docking studies suggest that the compound may bind differently compared to traditional azoles, potentially leading to unique antifungal profiles .
  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytostatic effects against various cancer cell lines. For instance, in assays conducted on the NCI-60 panel of human tumor cell lines, moderate inhibition of growth was observed, particularly in breast cancer cell lines (MCF7) with an inhibition growth percentage (IGP) reaching up to 23% .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or including the triazole scaffold:

  • Antifungal Efficacy : In a comparative study involving structurally related triazoles, compounds similar to this compound demonstrated potent antifungal activity against Candida and other fungal strains. The binding affinity was assessed through molecular docking simulations .
  • Cytotoxicity Assessments : A detailed cytotoxicity assessment was performed using the NCI's 60 human tumor cell lines. The results indicated varying degrees of cytotoxicity across different cancer types, with selectivity observed in breast and colon cancer models .

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

Biological ActivityObservations
AntifungalInhibits fungal growth; effective against Candida spp.
AnticancerModerate cytostatic activity in breast cancer (MCF7)
Enzyme InhibitionPotential inhibition of CYP51; unique binding patterns compared to traditional azoles

Q & A

Q. What are the key synthetic methodologies for preparing N-(3,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions:

Cyclocondensation : Formation of the triazole ring via cyclization of thiosemicarbazide intermediates under reflux in ethanol or DMF .

Alkylation : Introduction of the allyl (prop-2-en-1-yl) group using α-chloroacetamide derivatives in the presence of KOH or NaH as a base .

Coupling Reactions : Sulfanyl linkage formation between the triazole and acetamide moieties using coupling agents like HOBt/DCC .

  • Critical Parameters : Temperature (60–100°C), solvent polarity (DMF preferred for solubility), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the structural integrity of this compound confirmed in academic research?

  • Methodological Answer : Structural validation employs:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., pyridin-3-yl vs. pyridin-4-yl) and allyl group geometry .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected m/z ~470–500 g/mol for analogous triazole-acetamides) .
  • X-ray Crystallography : For unambiguous 3D conformation analysis, though limited by crystal growth challenges in polar solvents .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screens focus on:
  • Enzyme Inhibition : Kinase or protease assays (e.g., fluorescence-based ADP-Glo™ kinase assays) due to triazole’s metal-binding affinity .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC50_{50} thresholds .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction mechanisms for triazole-acetamide derivatives?

  • Methodological Answer :
  • DFT Calculations : To compare energy profiles of proposed mechanisms (e.g., nucleophilic substitution vs. radical pathways for sulfanyl group formation) .
  • Molecular Docking : Predict binding interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) and reconcile discrepancies in IC50_{50} values .
  • MD Simulations : Assess stability of the allyl group in aqueous vs. lipid environments, explaining variability in pharmacokinetic data .

Q. What strategies optimize regioselectivity during the synthesis of the triazole core?

  • Methodological Answer :
  • Directing Groups : Use of electron-withdrawing substituents (e.g., pyridin-3-yl) to bias cyclocondensation toward the 1,2,4-triazole isomer .
  • Microwave-Assisted Synthesis : Reduces side-product formation (e.g., 1,3,4-triazole byproducts) by enhancing reaction homogeneity .
  • Protection/Deprotection : Temporary protection of the sulfanyl group with tert-butylthio to prevent oxidation during allylation .

Q. How can researchers address conflicting data on the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Metabolic Profiling : LC-MS/MS to identify phase I/II metabolites in hepatic microsomes, clarifying discrepancies in half-life (t1/2_{1/2}) .
  • Permeability Assays : Parallel Artificial Membrane Permeability Assay (PAMPA) to differentiate passive diffusion vs. active transport mechanisms .
  • Species-Specific Variability : Cross-testing in rodent vs. human plasma protein binding assays to validate bioavailability claims .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.